![molecular formula C8H10ClN B13139580 2-(2-Chloroethyl)-5-methylpyridine](/img/structure/B13139580.png)
2-(2-Chloroethyl)-5-methylpyridine
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Overview
Description
2-(2-Chloroethyl)-5-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chloroethyl group at the second position and a methyl group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-5-methylpyridine can be achieved through several methods. One common method involves the reaction of 5-methylpyridine with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo β-elimination to form 2-vinyl-5-methylpyridine.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Elimination: Strong bases like potassium hydroxide in aqueous or alcoholic solutions are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral conditions are used.
Major Products
Substitution: Products include 2-(2-aminoethyl)-5-methylpyridine, 2-(2-thioethyl)-5-methylpyridine, etc.
Elimination: The major product is 2-vinyl-5-methylpyridine.
Oxidation: Products include 2-(2-chloroethyl)-5-formylpyridine and 2-(2-chloroethyl)-5-carboxypyridine.
Scientific Research Applications
Synthesis of Herbicides
One of the primary applications of 2-(2-Chloroethyl)-5-methylpyridine is as an intermediate in the synthesis of herbicides. It is involved in the production of several herbicidal compounds that are effective against a range of weeds while being safe for crops.
- Fluazifop-butyl : This is a notable herbicide used in the cultivation of broad-leaved crops such as cotton and soybeans. The synthesis of fluazifop-butyl includes 2-chloro-5-trichloromethylpyridine, which is derived from this compound through chlorination processes .
Pharmaceutical Applications
The compound also plays a significant role in medicinal chemistry, particularly as an alkylating agent in cancer therapy. Alkylating agents are crucial in the treatment of various types of cancer due to their ability to damage DNA and inhibit cell division.
- Mechanism : this compound can act similarly to mechlorethamine, a well-known nitrogen mustard used in chemotherapy regimens. It induces DNA damage leading to apoptosis in cancer cells, making it a candidate for further investigation as a potential therapeutic agent .
Chemical Synthesis and Reactions
In organic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Nucleophilic substitutions : The chloroethyl group can be replaced by nucleophiles, leading to the formation of new carbon-nitrogen bonds.
- Formation of pyridine derivatives : It can undergo further transformations to yield various substituted pyridines with diverse biological activities .
Case Study 1: Herbicide Development
Research indicates that the synthesis of certain herbicides from this compound has led to the development of more selective and effective weed control agents. The compound's ability to undergo chlorination reactions has been pivotal in creating derivatives that target specific weed species without harming crops .
Case Study 2: Anticancer Activity
Studies have shown that derivatives of this compound exhibit promising anticancer activity against various cell lines. For instance, compounds synthesized from this precursor have demonstrated efficacy against HepG2 liver cancer cells, indicating its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-5-methylpyridine involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their functions. This property is particularly useful in designing anticancer agents that can target rapidly dividing cells by interfering with their DNA replication and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethyl)pyridine: Lacks the methyl group at the fifth position.
2-(2-Bromoethyl)-5-methylpyridine: Contains a bromoethyl group instead of a chloroethyl group.
2-(2-Chloroethyl)-3-methylpyridine: The methyl group is at the third position instead of the fifth.
Uniqueness
2-(2-Chloroethyl)-5-methylpyridine is unique due to the specific positioning of the chloroethyl and methyl groups, which influence its reactivity and biological activity. The presence of the methyl group at the fifth position can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H10ClN |
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Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-(2-chloroethyl)-5-methylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-7-2-3-8(4-5-9)10-6-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
YGFZIVSBTFPABD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)CCCl |
Origin of Product |
United States |
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